

Application Note: High-Efficiency Liposomal Formulation of (S)-Butoconazole Nitrate

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Compound of Interest

Compound Name: *Butoconazole nitrate, (S)-*

CAS No.: 151909-75-0

Cat. No.: B12743195

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Introduction & Rationale

(S)-Butoconazole nitrate is the biologically active enantiomer of the imidazole antifungal butoconazole. While the racemate is effective against *Candida albicans*, the (S)-enantiomer exhibits superior potency, allowing for lower effective dosages. However, its high lipophilicity (LogP ~3.7) and poor aqueous solubility present significant delivery challenges, often necessitating distinct solvent systems that can cause mucosal irritation in vaginal applications.

Why Liposomes? Encapsulating (S)-Butoconazole nitrate in liposomes serves three critical functions:

- **Solubilization:** It incorporates the hydrophobic API directly into the lipid bilayer, bypassing the need for irritant surfactants.
- **Sustained Release:** It acts as a depot system, maintaining therapeutic concentrations in the vaginal mucosa for prolonged periods (bioadhesion) compared to conventional creams.
- **Toxicity Reduction:** It minimizes direct contact between the free drug and the epithelium until release.

This guide details a Thin Film Hydration method optimized for high encapsulation efficiency (EE%) of lipophilic drugs.

Pre-Formulation Considerations

API Physicochemical Profile

- Compound: (S)-Butoconazole Nitrate[1]
- Solubility: Soluble in Methanol, Chloroform; Practically insoluble in Water.
- Locus of Encapsulation: Due to its lipophilic nature, the drug will intercalate within the hydrophobic acyl chain region of the lipid bilayer, not the aqueous core.

Lipid Selection Strategy

To ensure a stable bilayer that prevents premature drug leakage, we utilize high-transition temperature (

) lipids combined with cholesterol.

Component	Role	Recommended Material
Bulk Lipid	Forms the vesicle structure.	HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC. High (~52-55°C) ensures stability at body temperature.
Stabilizer	Modulates membrane fluidity and prevents leakage.	Cholesterol (CHOL). Essential for "tightening" the membrane against drug expulsion.
Charge Modifier (Optional)	Prevents aggregation via electrostatic repulsion.	DSPG (Distearoyl Phosphatidylglycerol) - Negative charge.

Protocol: Preparation of Liposomes (Thin Film Hydration)[2][3][4]

Objective: Generate Multilamellar Vesicles (MLVs) followed by sizing to Large Unilamellar Vesicles (LUVs).

Materials & Equipment

- Reagents: (S)-Butoconazole Nitrate, HSPC, Cholesterol, Chloroform (HPLC Grade), Methanol (HPLC Grade), PBS (pH 5.5 - mimics vaginal pH).
- Equipment: Rotary Evaporator, Probe Sonicator or Extruder (with 100nm/200nm polycarbonate membranes), Lyophilizer (optional).

Step-by-Step Methodology

Phase A: Lipid Film Formation

- Weighing: Prepare a lipid mixture with a molar ratio of HSPC:Cholesterol (7:3).
 - Note: Total lipid concentration should be approx. 10-20 mg/mL in the final volume.
- Drug Addition: Add (S)-Butoconazole Nitrate to the lipid mix.
 - Target Ratio: Lipid:Drug ratio of 10:1 to 20:1 (w/w). High lipid content is required to accommodate the drug in the bilayer without destabilization.
- Dissolution: Dissolve the Lipid/Drug mixture in Chloroform:Methanol (2:1 v/v) in a round-bottom flask. Ensure the solution is crystal clear.
- Evaporation: Attach the flask to a rotary evaporator.
 - Bath Temp: 60°C (Must be > Lipid).
 - Rotation: 100-150 rpm.
 - Vacuum:[1][2] Apply gradually to prevent bumping. Evaporate until a dry, thin lipid film forms on the flask wall.[2]
- Desiccation: Place the flask under a high vacuum (desiccator) overnight to remove trace solvent residues. Critical for toxicity safety.

Phase B: Hydration

- Pre-heating: Warm the hydration medium (PBS pH 5.5) to 65°C.
- Hydration: Add the buffer to the dried film.
- Agitation: Rotate the flask (no vacuum) at 60-65°C for 45-60 minutes.
 - Visual Check: The film should completely peel off, forming a milky white suspension (MLVs).

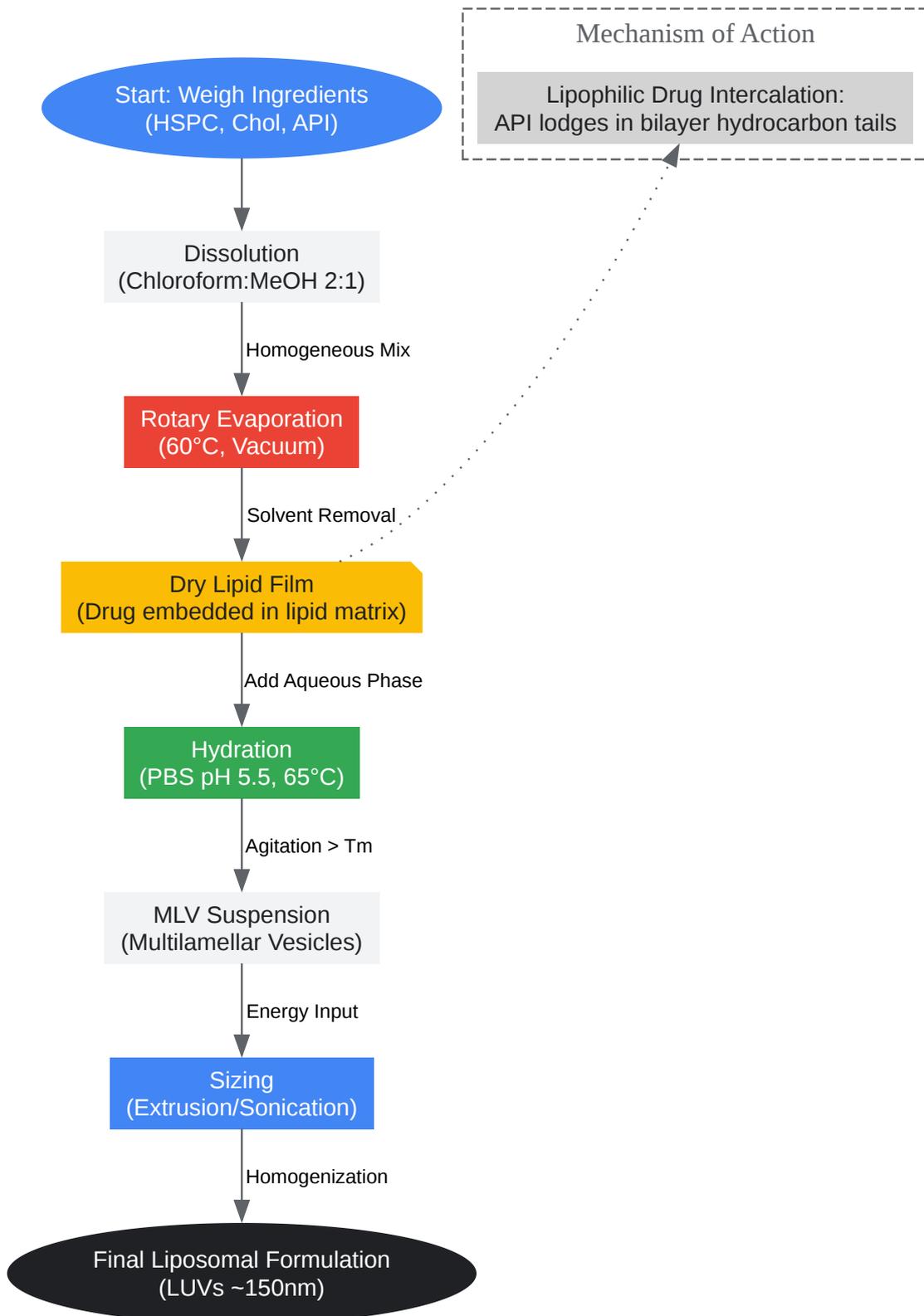
Phase C: Sizing (Downsizing)

To achieve a uniform size distribution (PDI < 0.2):

- Method A (Sonication): Probe sonicate for 10 mins (cycles of 30s ON / 30s OFF) in an ice bath to prevent overheating.
- Method B (Extrusion - Preferred): Pass the suspension 10 times through 200nm membranes, then 10 times through 100nm membranes at 60°C.

Visualization of Workflow

The following diagram illustrates the critical path for the Thin Film Hydration method specific to lipophilic drugs like Butoconazole.



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Figure 1: Workflow for Thin Film Hydration optimized for lipophilic API intercalation.

Characterization & Validation Protocols

Encapsulation Efficiency (EE%)

Since the drug is lipophilic, "free drug" will likely precipitate or form micellar aggregates. Separation is critical.

- Technique: Ultracentrifugation.[3]
- Protocol:
 - Centrifuge liposomal dispersion at $100,000 \times g$ for 45 mins at 4°C .
 - Pellet: Contains Encapsulated Drug (Liposomes).[2]
 - Supernatant: Contains Free Drug.
 - Lyse the pellet with Methanol (to disrupt vesicles).
 - Analyze both fractions via HPLC.
- Calculation:

HPLC Analytical Method (USP Adaptation)

A validated method is required to quantify the (S)-Butoconazole Nitrate.

Parameter	Setting
Column	C18 (4.6 mm \times 25 cm, 5 μm packing L1)
Mobile Phase	Methanol : Phosphate Buffer (pH ~6.0) [75:25 v/v]
Flow Rate	1.0 - 1.2 mL/min
Detector	UV at 229 nm
Retention Time	Approx. 6-8 minutes

Physical Characterization

- Particle Size (DLS): Target 100–200 nm.
- Polydispersity Index (PDI): Target < 0.2 (indicates monodisperse population).
- Zeta Potential: If using neutral lipids, charge will be near neutral (-5 to +5 mV). If DSPG is added, target -30 mV for colloidal stability.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Encapsulation Efficiency	Drug saturation in bilayer.	Increase Lipid:Drug ratio (e.g., go from 10:1 to 20:1). The bilayer has finite space for foreign molecules.
Drug Precipitation	Hydration temperature too low.	Ensure hydration is performed at least 10°C above the lipid (e.g., 65°C for HSPC).
Large/Inconsistent Size	Insufficient sizing energy.	Increase extrusion cycles. Ensure extruder temperature is maintained > during the process.
Leaking during storage	Membrane too fluid.	Increase Cholesterol content (up to 40-50 mol%) to rigidify the bilayer.

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